molecular formula C24H17FN4O2 B2688193 1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902049-13-2

1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2688193
CAS RN: 902049-13-2
M. Wt: 412.424
InChI Key: RMLNKLORWJAJJZ-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2-fluorophenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves numerous methods . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often planar . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidine derivatives often exhibit a range of chemical reactions. For instance, they can undergo oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .

Scientific Research Applications

1. Analgesic Properties

Researchers have explored the modification of pyridine moieties in pyrido[1,2-a]pyrimidine nuclei to enhance biological properties like analgesic effects. A study by (Ukrainets et al., 2015) revealed that methylation at specific positions of the pyridine moiety can increase the analgesic activity, particularly in derivatives with para-substituted groups.

2. Antimicrobial Activity

The antimicrobial properties of similar compounds have been investigated. In a study by (Kolisnyk et al., 2015), novel derivatives of pyrido[1,2-a]pyrimidine carboxamides showed increased activity against certain bacterial strains and fungi, suggesting potential applications in antimicrobial therapies.

3. Antifungal Activity

Compounds related to pyrido[1,2-a]pyrimidine have been synthesized and evaluated for their antifungal activities. For instance, (Konno et al., 1989) reported the synthesis of thieno[2,3-d]pyrimidine derivatives with significant preventive effects against various fungal diseases.

4. Antiviral Study

Further, the antiviral potential of pyrido[2,3-d]pyrimidines has been explored. A study by (Balaraman et al., 2018) demonstrated that certain benzamide derivatives of pyrido[2,3-d]pyrimidines exhibited higher antiviral activity compared to some commercial drugs, indicating their potential in antiviral drug development.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

Future research in the field of pyrimidine derivatives is likely to focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

6-benzyl-N-(2-fluorophenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O2/c25-18-10-4-5-11-19(18)26-23(30)20-14-17-22(29(20)15-16-8-2-1-3-9-16)27-21-12-6-7-13-28(21)24(17)31/h1-14H,15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLNKLORWJAJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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